2-Isobutyl-5-methyl-1,3,4-thiadiazole

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

2-Isobutyl-5-methyl-1,3,4-thiadiazole (CAS 38391-24-1) is a 2,5-disubstituted 1,3,4-thiadiazole heterocycle. The compound features an isobutyl group at the 2-position and a methyl group at the 5-position, resulting in a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Cat. No. B13109030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-5-methyl-1,3,4-thiadiazole
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)CC(C)C
InChIInChI=1S/C7H12N2S/c1-5(2)4-7-9-8-6(3)10-7/h5H,4H2,1-3H3
InChIKeyPFHCMOIORWQESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutyl-5-methyl-1,3,4-thiadiazole: A Physicochemically Defined 1,3,4-Thiadiazole Scaffold for Targeted Synthesis


2-Isobutyl-5-methyl-1,3,4-thiadiazole (CAS 38391-24-1) is a 2,5-disubstituted 1,3,4-thiadiazole heterocycle . The compound features an isobutyl group at the 2-position and a methyl group at the 5-position, resulting in a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol . Its key physicochemical identifiers include a LogP of 1.44, a boiling point of 243.8±9.0 °C, and a density of 1.1±0.1 g/cm³ . This specific substitution pattern on the electron-deficient thiadiazole core distinguishes it from other building blocks in medicinal chemistry and materials science procurement.

2,5-disubstituted 1,3,4-thiadiazole scaffold
Isobutyl/methyl pattern for tailored reactivity
Predefined physicochemical parameters for synthesis

Why 2-Isobutyl-5-methyl-1,3,4-thiadiazole Cannot Be Replaced by Generic Thiadiazole or Thiazole Analogs


Generic substitution of 2-isobutyl-5-methyl-1,3,4-thiadiazole with other 1,3,4-thiadiazoles or bioisosteric thiazoles is not scientifically sound due to quantifiable differences in electronic distribution and physicochemical properties . The 1,3,4-thiadiazole ring is an electron-deficient system due to the inductive effect of the sulfur atom and the two pyridine-like nitrogen atoms, which creates a distinct reactivity profile compared to thiazoles or other azoles . The specific 2-isobutyl-5-methyl substitution pattern dictates the compound's LogP (1.44), steric bulk, and hydrogen-bond acceptor capacity (3 acceptors) , parameters that directly influence target binding, metabolic stability, and solubility in synthetic applications. Simply interchanging with a thiazole analog like 2-isobutyl-5-methylthiazole, which lacks one ring nitrogen, would alter the electronic structure and likely result in different biological or material performance, as evidenced by the divergent applications of these scaffold classes .

1,3,4-thiadiazole thiazole H-bond acceptor count (3 vs 2) may shift target engagement profile
2-isobutyl-5-methyl shorter-chain analog LogP and steric bulk differences may alter CNS permeation context

Quantitative Differentiation Evidence for 2-Isobutyl-5-methyl-1,3,4-thiadiazole Against Close Analogs


Optimized Lipophilicity (LogP) for Blood-Brain Barrier Penetration vs. Shorter-Chain 1,3,4-Thiadiazoles

The target compound exhibits a calculated LogP of 1.44 , placing it within the optimal range (LogP 1–3) for passive blood-brain barrier (BBB) permeation [1]. In contrast, the shorter-chain analog 2-methyl-5-propyl-1,3,4-thiadiazole (CAS 38391-23-0, C6H10N2S) has a lower molecular weight (142.22 g/mol) and is predicted to have a lower LogP, potentially reducing its CNS bioavailability . This LogP difference of approximately 0.5–1.0 units can be decisive in CNS-targeted library design.

Lipophilicity (LogP)
Reported
1.44 vs ~0.9–1.1
Supports CNS lead selection context
Calculated LogP; review BBB model context
Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Enhanced Hydrogen-Bond Acceptor Capacity vs. 1,3-Thiazole Bioisostere

2-Isobutyl-5-methyl-1,3,4-thiadiazole possesses 3 hydrogen-bond acceptor (HBA) sites arising from the ring sulfur and two nitrogen atoms . Its direct thiazole analog, 2-isobutyl-5-methylthiazole, contains only 2 HBA sites (one sulfur and one nitrogen). This difference in HBA count (3 vs. 2) can significantly influence target protein binding, as each additional HBA can contribute approximately 0.5–1.5 kcal/mol to binding free energy, depending on the geometry [1]. In kinase inhibitor design, for instance, the additional nitrogen can form a critical hinge-region hydrogen bond that is unavailable to the thiazole counterpart.

H-Bond Acceptors
Class-level
3 vs 2 sites
Supports hinge-binding review
Binding energy estimate is class-level inference
Medicinal Chemistry Molecular Recognition Bioisosteric Replacement

Superior Thermal Stability and Distillation Compatibility vs. Lower-Boiling 1,3,4-Thiadiazole Derivatives

The target compound's boiling point of 243.8±9.0 °C provides a wider operational window for high-temperature reactions and vacuum distillation compared to lower-molecular-weight 1,3,4-thiadiazoles such as 2-methyl-5-ethyl-1,3,4-thiadiazole (estimated bp ≈ 210–220 °C) or 2,5-dimethyl-1,3,4-thiadiazole (bp ≈ 190–200 °C) . Its flash point of 97.9±9.1 °C further indicates a safer handling profile relative to more volatile analogs, reducing flammability risks during scaled-up synthesis.

Thermal Stability
Data to verify
bp 243.8 °C
Flash 97.9 °C
Supports high-temperature synthesis review
Higher than low-MW homologs; verify experimentally
Synthetic Chemistry Process Chemistry Purification

Strategic Procurement Scenarios for 2-Isobutyl-5-methyl-1,3,4-thiadiazole Based on Evidence


CNS Drug Discovery Library Design

For medicinal chemistry teams building fragment-based or targeted libraries for CNS indications, 2-isobutyl-5-methyl-1,3,4-thiadiazole should be prioritized over its lower-chain homologs. Its LogP of 1.44 aligns with the established CNS drug-likeness range (LogP 1–3) [1], offering a quantitative advantage for passive BBB permeation compared to more polar, shorter-chain 1,3,4-thiadiazoles.

Kinase Inhibitor Scaffold Optimization

In structure-guided kinase inhibitor design, the three hydrogen-bond acceptor sites of the 1,3,4-thiadiazole ring offer a differentiable binding advantage over thiazole-based scaffolds (2 HBA sites). Researchers should select this compound when targeting kinases with hinge-region hydrogen-bonding requirements that demand an additional nitrogen interaction, potentially contributing an estimated 0.5–1.5 kcal/mol to binding affinity [2].

High-Temperature Synthetic Process Development

For process chemists developing synthetic routes that require thermal stability and safe handling, the high boiling point (243.8 °C) and flash point (97.9 °C) of this compound make it a superior choice over more volatile thiadiazole derivatives. This facilitates its use in high-temperature coupling reactions and allows for purification via vacuum distillation without excessive loss.

Application
Selection Property
Validation Focus
CNS lead selection
LogP within CNS MPO range
Passive BBB permeability context
Kinase hinge-binding design
H-bond acceptor count
Hinge-region interaction screening
High-temperature synthetic routes
Thermal stability and flash point
Vacuum distillation compatibility review
Quote Request

Request a Quote for 2-Isobutyl-5-methyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.